molecular formula C22H28N2O3 B15193018 (+)-18-Methoxycoronaridine CAS No. 308123-59-3

(+)-18-Methoxycoronaridine

Cat. No.: B15193018
CAS No.: 308123-59-3
M. Wt: 368.5 g/mol
InChI Key: DTJQBBHYRQYDEG-RLHIPHHXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolunicant, (+)-, involves several steps, starting from ibogaine or its derivatives. The key steps include:

    Methoxylation: Introduction of a methoxy group to the ibogaine structure.

    Cyclization: Formation of the pentacyclic structure characteristic of Zolunicant.

    Purification: Isolation and purification of the final product using chromatographic techniques.

Industrial Production Methods

Industrial production of Zolunicant, (+)-, would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Continuous Flow Chemistry: Implementation of continuous flow reactors to improve scalability and efficiency.

    Green Chemistry Principles: Adoption of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Zolunicant, (+)-, undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Zolunicant, (+)-, has a wide range of scientific research applications:

    Chemistry: Used as a tool to study nicotinic receptor interactions and mechanisms.

    Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.

    Medicine: Explored as a potential treatment for addiction and other neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Ibogaine: The parent compound from which Zolunicant is derived.

    Noribogaine: A metabolite of ibogaine with similar but distinct pharmacological properties.

    18-Methoxycoronaridine: Another derivative of ibogaine with similar receptor affinities.

Uniqueness

Zolunicant, (+)-, is unique in its selective inhibition of nicotinic α3β4 receptors, which distinguishes it from other ibogaine derivatives. This selectivity reduces the risk of side effects associated with non-selective receptor interactions and enhances its potential as a therapeutic agent for addiction treatment .

Properties

CAS No.

308123-59-3

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m0/s1

InChI Key

DTJQBBHYRQYDEG-RLHIPHHXSA-N

Isomeric SMILES

COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Origin of Product

United States

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